Cas no 1826-20-6 (4-(4-Bromophenyl)thiazole)
4-(4-Bromophenyl)thiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Bromophenyl)thiazole
- 4-(4-bromophenyl)-1,3-thiazole
- 4-(4-bromo-phenyl)-thiazole
- 4-(4-Brom-phenyl)-thiazol
- 4-(p-Brom-phenyl)-thiazol
- Thiazole,4-(4-bromophenyl)
- Thiazole,4-(p-bromophenyl)- (7CI,8CI)
- FT-0652810
- SCHEMBL6512842
- DTXSID00402904
- SZHUYYAEKCCJAR-UHFFFAOYSA-N
- EN300-79246
- A812713
- 1826-20-6
- AKOS015915314
- Z1210306692
- Thiazole, 4-(4-bromophenyl)-
- G23703
- DA-22575
- DTXCID90353759
-
- Inchi: 1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
- InChI Key: SZHUYYAEKCCJAR-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=CSC=N1
Computed Properties
- Exact Mass: 238.94000
- Monoisotopic Mass: 238.94
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1A^2
- XLogP3: 3.3
Experimental Properties
- Density: 1.563
- Boiling Point: 344.3°C at 760 mmHg
- Flash Point: 162°C
- Refractive Index: 1.635
- PSA: 41.13000
- LogP: 3.57260
4-(4-Bromophenyl)thiazole Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(4-Bromophenyl)thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM190325-5g |
4-(4-Bromophenyl)thiazole |
1826-20-6 | 95% | 5g |
$444 | 2021-08-05 | |
| TRC | B800773-25mg |
4-(4-Bromophenyl)thiazole |
1826-20-6 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B800773-50mg |
4-(4-Bromophenyl)thiazole |
1826-20-6 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B800773-250mg |
4-(4-Bromophenyl)thiazole |
1826-20-6 | 250mg |
$ 295.00 | 2022-06-06 | ||
| Alichem | A059003801-5g |
4-(4-Bromophenyl)thiazole |
1826-20-6 | 95% | 5g |
$380.16 | 2023-09-02 | |
| Chemenu | CM190325-1g |
4-(4-Bromophenyl)thiazole |
1826-20-6 | 95% | 1g |
$139 | 2023-01-07 | |
| Chemenu | CM190325-5g |
4-(4-Bromophenyl)thiazole |
1826-20-6 | 95% | 5g |
$420 | 2023-01-07 | |
| Enamine | EN300-79246-0.05g |
4-(4-bromophenyl)-1,3-thiazole |
1826-20-6 | 95.0% | 0.05g |
$65.0 | 2025-03-21 | |
| Enamine | EN300-79246-0.1g |
4-(4-bromophenyl)-1,3-thiazole |
1826-20-6 | 95.0% | 0.1g |
$96.0 | 2025-03-21 | |
| Enamine | EN300-79246-0.25g |
4-(4-bromophenyl)-1,3-thiazole |
1826-20-6 | 95.0% | 0.25g |
$136.0 | 2025-03-21 |
4-(4-Bromophenyl)thiazole Suppliers
4-(4-Bromophenyl)thiazole Related Literature
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Nguyen Dinh Thanh,Pham Hong Lan,Do Son Hai,Hoang Huu Anh,Nguyen Thi Kim Giang,Hoang Thi Kim Van,Vu Ngoc Toan,Nguyen Minh Tri,Duong Ngoc Toan RSC Med. Chem. 2023 14 1114
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Derya Osmaniye,Serkan Levent,Begum Nurpelin Sa?l?k,Abdullah Burak Karaduman,Yusuf ?zkay,Zafer As?m Kaplanc?kl? New J. Chem. 2022 46 7442
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Maxim A. Mironov,Maria I. Kleban,Vladimir S. Mokrushin Mendeleev Commun. 1999 9 118
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4. 2-(N,N-disubstituted amino)thiazoles with electron-withdrawing groups at position 5: preparation and investigation of structural featuresTimothy N. Birkinshaw,David W. Gillon,Shaun A. Harkin,G. Denis Meakins,Malcom D. Tirel J. Chem. Soc. Perkin Trans. 1 1984 147
Additional information on 4-(4-Bromophenyl)thiazole
Professional Introduction to 4-(4-Bromophenyl)thiazole (CAS No. 1826-20-6)
4-(4-Bromophenyl)thiazole, with the chemical formula C₉H₆BrNS, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. This compound belongs to the thiazole class, which is well-documented for its role in various pharmacological applications. The presence of a bromine substituent at the para position of the phenyl ring introduces unique reactivity, making it a valuable scaffold for medicinal chemists.
The CAS number 1826-20-6 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other structurally similar molecules. Thiazole derivatives, in general, have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of a bromine atom in 4-(4-Bromophenyl)thiazole enhances its potential as an intermediate in synthesizing more complex molecules with tailored biological effects.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like thiazole in developing novel therapeutic agents. 4-(4-Bromophenyl)thiazole has been explored in several preclinical studies for its ability to modulate specific biological pathways. For instance, research indicates that this compound may exhibit inhibitory effects on certain enzymes implicated in cancer progression. The bromine substituent facilitates further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more intricate molecular architectures.
In the context of medicinal chemistry, 4-(4-Bromophenyl)thiazole serves as a key intermediate in the synthesis of kinase inhibitors, which are critical targets in oncology research. The thiazole core is known to interact with ATP-binding pockets in protein kinases, potentially disrupting aberrant signaling cascades involved in tumor growth. Additionally, the bromine atom provides a handle for selective modifications, allowing researchers to optimize potency and selectivity. Several recent publications have demonstrated the utility of this compound in generating lead compounds for further development.
The chemical stability and reactivity of 4-(4-Bromophenyl)thiazole make it a preferred choice for synthetic chemists working on complex molecular libraries. Its ability to participate in various organic transformations while maintaining structural integrity ensures high yields and purity in downstream applications. Furthermore, the compound’s solubility profile allows for easy incorporation into both aqueous and organic reaction systems, broadening its applicability in drug development pipelines.
From a computational chemistry perspective, 4-(4-Bromophenyl)thiazole has been subjected to molecular modeling studies to predict its binding affinity to target proteins. These simulations have provided insights into key interaction points between the compound and biological receptors, guiding rational design modifications. The integration of machine learning algorithms with experimental data has further accelerated the optimization process, making 4-(4-Bromophenyl)thiazole a promising candidate for structure-activity relationship (SAR) studies.
The synthesis of 4-(4-Bromophenyl)thiazole typically involves multi-step reactions starting from readily available precursors such as 4-bromobenzaldehyde and thioamides or thioureas. The reaction sequence often includes cyclization steps under controlled conditions to form the thiazole ring system. Advances in green chemistry have led to the development of more sustainable synthetic routes, minimizing waste and reducing energy consumption without compromising yield or purity.
In conclusion, 4-(4-Bromophenyl)thiazole (CAS No. 1826-20-6) represents a significant advancement in pharmaceutical research due to its structural versatility and biological potential. Its role as an intermediate in drug development underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the synthesis of next-generation therapeutics targeting various diseases.
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